Bupropion+naltrexone
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Overview
Description
Bupropion and naltrexone is a combination medication used primarily for the management of chronic obesity in adults. Bupropion is a norepinephrine-dopamine reuptake inhibitor and nicotinic acetylcholine receptor antagonist, while naltrexone is an opioid receptor antagonist. This combination has been shown to have synergistic effects on weight loss when used alongside a reduced-calorie diet and increased physical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bupropion Hydrochloride
Synthesis: Bupropion is synthesized through a multi-step process starting from 3-chloropropiophenone. The key steps involve bromination, followed by reaction with tert-butylamine, and finally, conversion to the hydrochloride salt.
Reaction Conditions: The bromination step typically requires a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like acetic acid. The reaction with tert-butylamine is carried out under reflux conditions.
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Naltrexone Hydrochloride
Synthesis: Naltrexone is synthesized from thebaine, an opiate alkaloid. The synthesis involves several steps, including oxidation, reduction, and cyclization reactions.
Reaction Conditions: The oxidation step uses reagents like potassium permanganate or chromium trioxide. The reduction step often employs hydrogenation with a palladium catalyst.
Industrial Production Methods
Industrial production of bupropion and naltrexone involves scaling up the laboratory synthesis processes. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly used for the simultaneous determination and quality control of the active pharmaceutical ingredients .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Bupropion can undergo oxidation reactions, particularly at the amine group, forming hydroxylated metabolites.
Reduction: Naltrexone can be reduced to its corresponding alcohol, 6β-naltrexol.
Substitution: Both compounds can undergo nucleophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Bupropion: Hydroxylated metabolites.
Naltrexone: 6β-naltrexol.
Scientific Research Applications
Bupropion and naltrexone have several scientific research applications:
Chemistry: Used as reference standards in analytical chemistry for the development of chromatographic methods.
Biology: Studied for their effects on neurotransmitter systems and receptor binding.
Medicine: Primarily used in the treatment of obesity, depression, and substance use disorders.
Industry: Employed in the pharmaceutical industry for the development of weight management medications.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Sibutramine: A norepinephrine and serotonin reuptake inhibitor used for weight loss.
Orlistat: A lipase inhibitor that reduces the absorption of dietary fats.
Phentermine: A sympathomimetic amine used as an appetite suppressant.
Uniqueness
Properties
Molecular Formula |
C33H41ClN2O5 |
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Molecular Weight |
581.1 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO4.C13H18ClNO/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h3-4,11,15,18,22,24H,1-2,5-10H2;5-9,15H,1-4H3 |
InChI Key |
KVNBDVQGENTICK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |
Origin of Product |
United States |
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